molecular formula C18H30N4O3 B5591073 9-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B5591073
M. Wt: 350.5 g/mol
InChI Key: LUIKXTWZHRDKME-UHFFFAOYSA-N
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Description

9-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C18H30N4O3 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.23179083 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Applications
One of the primary scientific research applications of compounds structurally related to 9-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one involves their potential use as antihypertensive agents. Studies have prepared various 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for screening in spontaneously hypertensive rats, with certain compounds demonstrating significant antihypertensive activity. This activity is primarily attributed to peripheral alpha 1-adrenoceptor blockade, highlighting the therapeutic potential of these compounds in managing hypertension (Clark et al., 1983).

Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles
Another application is the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, which are synthesized via double Michael addition reactions. These compounds have been synthesized without the need for a catalyst, offering a straightforward method for producing high yields of diazaspiro[5.5]undecane derivatives. Such advancements in synthetic methodologies expand the toolbox available for creating pharmacologically relevant compounds, indicating a broader potential for medical and chemical research applications (Aggarwal et al., 2014).

CCR8 Antagonists for Treating Respiratory Diseases
Compounds with the 3,9-diazaspiro[5.5]undecane structure have been identified as CCR8 antagonists. These are particularly noted for their potential in treating chemokine-mediated diseases, especially respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis. The identification and development of CCR8 antagonists underscore the therapeutic relevance of these compounds in addressing significant public health concerns related to respiratory diseases (Norman, 2007).

Synthesis and Photophysical Studies
Diazaspiro compounds, including those structurally related to the molecule , have been synthesized and subjected to photophysical studies, including solvatochromic analysis and TDDFT calculations. These studies provide insights into the optical and electronic properties of diazaspiro compounds, suggesting applications in materials science, photophysics, and potentially in the development of optical sensors or other photonic devices (Aggarwal & Khurana, 2015).

Properties

IUPAC Name

9-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3/c1-3-15-19-16(25-20-15)13-21-10-7-18(8-11-21)6-5-17(23)22(14-18)9-4-12-24-2/h3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIKXTWZHRDKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN2CCC3(CCC(=O)N(C3)CCCOC)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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